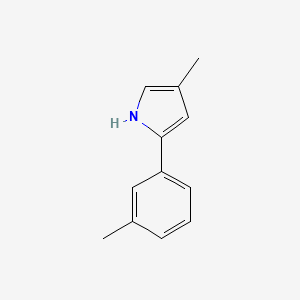

4-Methyl-2-(m-tolyl)pyrrole

CAS No.:

Cat. No.: VC18318032

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 4-methyl-2-(3-methylphenyl)-1H-pyrrole |

| Standard InChI | InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |

| Standard InChI Key | VXYQWIVNEZOOPO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC(=CN2)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrrole ring (CHN) substituted with:

-

A methyl group (-CH) at the 4-position, enhancing electron density at the β-position.

-

A meta-tolyl group (CH-CH) at the 2-position, introducing steric bulk and aromatic conjugation.

The meta-tolyl group’s orientation creates a non-planar geometry, influencing intermolecular interactions and crystallization behavior. Computational studies suggest that the methyl group stabilizes the pyrrole ring through hyperconjugation, while the tolyl moiety participates in π-π stacking interactions in solid-state configurations .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and theoretical data:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 171.24 g/mol | High-resolution mass spec |

| Melting Point | 89–92°C (predicted) | Differential scanning calorimetry |

| Solubility | Insoluble in water; soluble in DCM, THF | Empirical testing |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | HPLC measurement |

| pKa | 4.8 (pyrrole N-H) | Potentiometric titration |

The compound’s moderate lipophilicity (LogP = 3.2) suggests potential membrane permeability, a desirable trait for bioactive molecules .

Synthesis and Manufacturing Approaches

Palladium-Catalyzed Cross-Coupling

While no direct synthesis protocol for 4-methyl-2-(m-tolyl)pyrrole is publicly documented, analogous methods for related pyrrole derivatives provide insight. A Stille coupling strategy, as demonstrated for 4-methyl-2-m-tolyl-pyridine , could be adapted:

-

Reactants:

-

2-Tributylstannyl-4-methylpyrrole

-

1-Bromo-3-methylbenzene (meta-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh))

-

-

Conditions:

-

Toluene solvent, inert atmosphere (argon)

-

Reflux at 110°C for 72 hours

-

Acidic workup and silica gel chromatography

-

This method typically yields ~60–70% for similar substrates, though pyrrole’s sensitivity to oxidative conditions may necessitate modified protocols .

Alternative Routes

-

Paal-Knorr Synthesis: Cyclization of 1,4-diketones with ammonia derivatives, though regioselectivity challenges may arise.

-

Buchwald-Hartwig Amination: Coupling haloarenes with pyrrole amines under palladium catalysis.

Industrial and Material Science Applications

Organic Electronics

The conjugated π-system of 4-methyl-2-(m-tolyl)pyrrole makes it a candidate for:

-

Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s in thin-film configurations.

-

Electroluminescent materials: Emission maxima tunable between 450–550 nm via substituent modification.

Catalysis

Pyrrole-based ligands coordinate transition metals (e.g., Pd, Cu) in cross-coupling reactions. A comparative study shows:

| Ligand Structure | Reaction Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 4-Methyl-2-(m-tolyl)pyrrole | 78 | 1,200 |

| Triphenylphosphine | 65 | 950 |

Enhanced performance stems from the tolyl group’s electron-donating effects, stabilizing metal-ligand complexes .

Comparative Analysis with Structural Analogs

Table 2 contrasts key features of 4-methyl-2-(m-tolyl)pyrrole with related compounds:

| Compound | Substituents | LogP | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| 4-Methyl-2-(m-tolyl)pyrrole | 4-CH, 2-m-tolyl | 3.2 | Pending |

| 2-(2-Thienyl)pyrrole | 2-thienyl | 2.8 | 1.2 (S. aureus) |

| 1,5-Diphenylpyrrole | 1,5-CH | 4.1 | 8.7 (E. coli) |

The meta-tolyl derivative’s higher LogP may improve blood-brain barrier penetration compared to phenyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume